molecular formula C11H11NO B13260288 5-Methoxy-8-methylisoquinoline

5-Methoxy-8-methylisoquinoline

Cat. No.: B13260288
M. Wt: 173.21 g/mol
InChI Key: LVUGAFMICJRREV-UHFFFAOYSA-N
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Description

5-Methoxy-8-methylisoquinoline ( 2060034-71-9) is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It belongs to the prominent class of isoquinoline alkaloids, which are nitrogen-containing heterocyclic compounds widely recognized for their diverse and significant biological activities . Isoquinoline scaffolds are privileged structures in medicinal chemistry and drug discovery. A considerable body of research has confirmed that natural and synthetic isoquinoline derivatives possess a broad spectrum of pharmacological properties, including antibacterial, antitumor, anti-inflammatory, antiviral, and neuroprotective activities . These compounds are considered valuable leads for the development of new therapeutic agents, with several, such as the antibacterial berberine and the analgesic morphine, having revolutionized clinical treatments . Recent research continues to explore novel isoquinoline-based compounds as potential antibacterial agents to address the global challenge of drug-resistant pathogens . Furthermore, isoquinoline cores are attractive targets in synthetic chemistry, with ongoing advancements in their enantioselective hydrogenation and functionalization to access complex molecular architectures . As a functionalized isoquinoline derivative, this compound serves as a versatile building block for further chemical synthesis and structural modification. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, and investigate its potential as a precursor for bioactive molecules . This product is intended For Research Use Only and is not approved for human consumption.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-methoxy-8-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-3-4-11(13-2)9-5-6-12-7-10(8)9/h3-7H,1-2H3

InChI Key

LVUGAFMICJRREV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • 5-Methoxyisoquinoline : This compound serves as the primary starting material.
  • Methyl iodide : Used for methylation reactions to introduce the methyl group at the 8-position.

Methylation

The methylation step involves reacting 5-methoxyisoquinoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction introduces the methyl group at the 8-position.

Industrial Production Methods

Industrial production methods often focus on optimizing reaction conditions and purification techniques to achieve high yields and purity.

Continuous Flow Reactors

These reactors enhance reaction efficiency by allowing continuous processing, which can improve yield and reduce reaction times.

Catalyst Optimization

Employing optimized catalysts can improve reaction rates and selectivity, reducing the need for extensive purification.

Purification Techniques

Advanced purification techniques such as crystallization and chromatography are used to obtain high-purity products.

Analysis of Reaction Conditions

Reaction Step Conditions Yield
Methylation Methyl iodide, potassium carbonate, anhydrous conditions Typically high, dependent on base efficiency
Carboxylation Carbon dioxide, catalyst, optimized temperature and pressure Varies based on catalyst and conditions

Research Findings and Challenges

  • Regioselectivity : A significant challenge in synthesizing isoquinoline derivatives is controlling regioselectivity during electrophilic substitutions.
  • Purification : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to validate purity.
  • Biological Activity : Isoquinoline derivatives are studied for their potential as kinase inhibitors or enzyme modulators, though specific applications for this compound require further research.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately influencing various biological processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The table below compares 5-Methoxy-8-methylisoquinoline with key analogs, emphasizing substituent effects, reactivity, and applications.

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-OCH₃, 8-CH₃ ~187 (estimated) Enhanced lipophilicity due to methyl; methoxy enhances electron density for electrophilic substitution. Potential use in medicinal chemistry.
5-Bromoisoquinoline 5-Br 208.04 High reactivity in metalation reactions; precursor to 6-aminoisoquinoline (difficult to synthesize otherwise). Used in cross-coupling reactions.
5-Chloroisoquinoline 5-Cl 163.62 Halogen-directed reactivity; intermediate in synthesizing pharmaceuticals and agrochemicals.
5-Methoxyisoquinoline hydrochloride 5-OCH₃ (protonated) 195.65 Improved solubility in polar solvents; potential biological activity modulation.
7-Methoxy-8-nitroisoquinoline 7-OCH₃, 8-NO₂ 218.18 Nitro group deactivates ring; methoxy directs electrophilic substitution. Explored in dye and antibiotic research.
5-Methoxyquinoline-8-carboxylic acid 5-OCH₃, 8-COOH 217.21 Carboxylic acid enhances solubility; used in coordination chemistry and antimicrobial studies.
5-Morpholinoisoquinoline 5-morpholino 228.28 Morpholino group improves pharmacokinetic properties; applied in kinase inhibitor development.

Biological Activity

5-Methoxy-8-methylisoquinoline (5-MeO-8-MeIQ) is a compound belonging to the isoquinoline family, which is well-regarded for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-MeO-8-MeIQ, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H11NC_{12}H_{11}N and a molecular weight of 198.22 g/mol. The presence of a methoxy group at the 5-position and a methyl group at the 8-position contributes significantly to its biological profile.

Biological Activities

Research indicates that 5-MeO-8-MeIQ exhibits various biological activities:

1. Antimicrobial Properties
Studies have demonstrated that 5-MeO-8-MeIQ possesses significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

2. Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of 5-MeO-8-MeIQ on cancer cell lines. The compound has exhibited cytotoxicity against several human tumor-derived cell lines, indicating potential as an anticancer agent.

3. Neuropharmacological Effects
Preliminary studies suggest that 5-MeO-8-MeIQ may interact with neurotransmitter systems, particularly serotonin receptors, which could have implications for treating mood disorders.

The mechanism of action for 5-MeO-8-MeIQ involves interactions with specific biological targets. For example, it may inhibit certain enzymes or receptors involved in cellular proliferation and inflammation. Binding affinity studies have indicated that this compound interacts with serotonin receptor subtypes, which are crucial in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-MeO-8-MeIQ, a comparative analysis with similar isoquinoline compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
5-MethylisoquinolineLacks methoxy groupLess complex; potentially different reactivity
8-MethylisoquinolineLacks both methoxy and carbonitrileSimpler structure; fewer potential interactions
6-Fluoro-1-methylisoquinolineContains fluorine but lacks methoxyEnhanced lipophilicity; different biological activity
8-Fluoro-6-methoxy-1-methylisoquinolineContains both fluorine and methoxyUnique due to dual functionalization enhancing reactivity

This table highlights how the combination of functional groups in 5-MeO-8-MeIQ may enhance its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several case studies have explored the biological activity of 5-MeO-8-MeIQ:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including 5-MeO-8-MeIQ, against common bacterial strains. Results indicated that 5-MeO-8-MeIQ had a minimum inhibitory concentration (MIC) lower than many tested analogs, suggesting superior antimicrobial properties .
  • Antiproliferative Research : In a study assessing the antiproliferative effects on human cancer cell lines, 5-MeO-8-MeIQ demonstrated an EC50 value of 0.019μM0.019\mu M, indicating potent activity against tumor cells . The compound's mechanism was linked to apoptosis induction in cancer cells.
  • Neuropharmacological Assessment : Binding affinity tests revealed that 5-MeO-8-MeIQ has significant affinity for serotonin receptors (MT1: 22nM22nM, MT2: 6nM6nM), suggesting its potential role in modulating mood-related disorders .

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